Z-D-Gln(Trt)-OH

Description

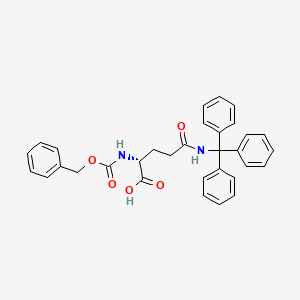

Structure

3D Structure

Properties

IUPAC Name |

(2R)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N2O5/c35-29(22-21-28(30(36)37)33-31(38)39-23-24-13-5-1-6-14-24)34-32(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28H,21-23H2,(H,33,38)(H,34,35)(H,36,37)/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOAIKMOWHPBQS-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101187165 | |

| Record name | N2-[(Phenylmethoxy)carbonyl]-N-(triphenylmethyl)-D-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101187165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200625-96-3 | |

| Record name | N2-[(Phenylmethoxy)carbonyl]-N-(triphenylmethyl)-D-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200625-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[(Phenylmethoxy)carbonyl]-N-(triphenylmethyl)-D-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101187165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Z-D-Gln(Trt)-OH: A Comprehensive Technical Guide for Peptide Synthesis

For researchers, scientists, and professionals in the field of drug development, the strategic selection of protected amino acids is a cornerstone of successful solid-phase peptide synthesis (SPPS). Among these crucial building blocks, Z-D-Gln(Trt)-OH stands out as a derivative of D-glutamine meticulously designed for the controlled assembly of complex peptides. This technical guide provides an in-depth exploration of the chemical structure, properties, and strategic applications of this compound, offering field-proven insights into its utilization in modern peptide chemistry.

Introduction: The Strategic Importance of D-Amino Acid Analogs in Peptide Therapeutics

The incorporation of D-amino acids into peptide sequences is a well-established strategy to enhance the therapeutic potential of peptide-based drugs. By altering the stereochemistry at a specific residue, peptides can exhibit significantly increased resistance to enzymatic degradation by proteases, leading to improved in vivo stability and bioavailability. This compound is a pivotal reagent in this context, providing the D-enantiomer of glutamine with robust protecting groups on both the α-amino and the side-chain amide functionalities. This dual protection is critical for preventing undesirable side reactions and ensuring the fidelity of the peptide sequence during synthesis.

Chemical Structure and Physicochemical Properties

This compound, systematically named (2R)-2-(benzyloxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid, is a molecule engineered for optimal performance in peptide synthesis. Its structure is characterized by a D-glutamine core, with the α-amino group protected by a benzyloxycarbonyl (Z) group and the side-chain amide protected by a bulky trityl (Trt) group.

Caption: Chemical structure of this compound.

The strategic placement of the Z and Trt groups imparts specific and desirable physicochemical properties to the molecule, which are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₃₂H₃₀N₂O₅ | [1][2][3] |

| Molecular Weight | 522.6 g/mol | [1][2] |

| CAS Number | 200625-96-3 | |

| Appearance | White to off-white powder or crystals | [4][5] |

| Solubility | Good solubility in most organic solvents such as DMF, DMSO, Chloroform, Dichloromethane, and Ethyl Acetate. | [6][7] |

| Computed XLogP3 | 5.3 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 10 | [1] |

| Melting Point | 232-237 °C (for the related Fmoc-D-Gln(Trt)-OH) | [4][8] |

| Optical Activity | [α]22/D +13.4°, c = 1% in DMF (for the related Fmoc-D-Gln(Trt)-OH) | [4][8] |

The Role of Protecting Groups: A Mechanistic Perspective

The efficacy of this compound in peptide synthesis is intrinsically linked to the nature of its protecting groups. The choice of the Z and Trt moieties is a deliberate one, designed to provide orthogonal stability and selective deprotection capabilities.

The Benzyloxycarbonyl (Z or Cbz) Group (α-Amino Protection)

The benzyloxycarbonyl group is a classic and reliable protecting group for amines, introduced by Bergmann and Zervas.[2] It forms a stable carbamate linkage with the α-amino group of the D-glutamine.

-

Stability: The Z group is stable to the basic conditions used for the removal of the Fmoc group, making it compatible with Fmoc-based SPPS strategies for the synthesis of protected peptide fragments. It is also stable to mildly acidic conditions.

-

Deprotection: The primary method for the cleavage of the Z group is catalytic hydrogenolysis (e.g., H₂/Pd-C).[2] This method is exceptionally mild and does not affect most other protecting groups, including the Trt group. Alternatively, strong acidic conditions such as HBr in acetic acid can be employed.[7]

The Trityl (Trt) Group (Side-Chain Amide Protection)

The trityl group is a bulky and acid-labile protecting group. Its application to the side-chain amide of glutamine offers several distinct advantages:

-

Prevention of Side Reactions: The primary role of the Trt group on the glutamine side chain is to prevent intra- and intermolecular side reactions during peptide synthesis. Specifically, it prevents pyroglutamate formation, a common side reaction involving the cyclization of the N-terminal glutamine residue.

-

Enhanced Solubility: The bulky and hydrophobic nature of the Trt group often improves the solubility of the protected amino acid derivative in organic solvents commonly used in SPPS, such as dimethylformamide (DMF).[6]

-

Acid-Labile Deprotection: The Trt group is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[6] The cleavage mechanism proceeds via the formation of a stable trityl cation. This lability allows for its removal concomitantly with the cleavage of the peptide from most acid-sensitive resins and the deprotection of other acid-labile side-chain protecting groups (e.g., Boc, tBu).

Caption: Orthogonal deprotection strategies for this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure the selective protection of the different functional groups. A common synthetic route starts from D-glutamic acid.[6]

Experimental Protocol: Synthesis of this compound

-

Protection of the α-amino group of D-glutamic acid:

-

D-glutamic acid is reacted with benzyl chloroformate (Z-Cl) under basic conditions (e.g., in the presence of sodium hydroxide or sodium carbonate) to yield Z-D-Glu-OH.

-

-

Esterification of the carboxylic acid groups:

-

Z-D-Glu-OH is then typically converted to a dibenzyl ester (Z-D-Glu(OBzl)-OBzl) by reaction with benzyl bromide in the presence of a base like triethylamine.

-

-

Amidation of the side-chain carboxylic acid:

-

The side-chain benzyl ester is selectively converted to the amide by reaction with ammonia. This step yields Z-D-Gln-OBzl.

-

-

Introduction of the Trityl group:

-

The side-chain amide of Z-D-Gln-OBzl is reacted with trityl chloride (Trt-Cl) in the presence of a base such as triethylamine or diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane (DCM) or DMF to afford Z-D-Gln(Trt)-OBzl.

-

-

Saponification of the benzyl ester:

-

Finally, the benzyl ester at the C-terminus is selectively cleaved by saponification using a mild base (e.g., lithium hydroxide in a mixture of THF and water) to yield the final product, this compound.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in SPPS, particularly in the synthesis of peptides where the incorporation of a D-glutamine residue is required for therapeutic or research purposes.

Experimental Protocol: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS

This protocol assumes the synthesis of a peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

-

Resin Preparation:

-

Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Remove the DMF.

-

-

Fmoc-Deprotection (if applicable):

-

If the resin is pre-loaded with an Fmoc-protected amino acid, treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times).

-

-

Coupling of this compound:

-

In a separate vessel, pre-activate this compound (3 equivalents relative to the resin substitution) with a coupling agent such as HBTU (2.9 equivalents) and an activator base like DIPEA (6 equivalents) in DMF for 2-5 minutes.

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test.

-

-

Washing:

-

After complete coupling, drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and methanol (3 times).

-

Dry the resin under vacuum.

-

Caption: General workflow for incorporating this compound in SPPS.

Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and all protecting groups are removed.

Experimental Protocol: Cleavage and Deprotection

-

Cleavage Cocktail: A standard cleavage cocktail for removing the Trt group and cleaving the peptide from an acid-sensitive resin is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS is included as a scavenger to trap the liberated trityl cations and prevent side reactions.

-

Procedure:

-

Wash the dried peptide-resin with DCM.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide.

-

If the Z group is still present and needs to be removed, the dried peptide can be subjected to catalytic hydrogenolysis.

-

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of peptides containing D-glutamine. Its well-defined chemical properties, conferred by the strategic combination of the Z and Trt protecting groups, enable its efficient and reliable incorporation into peptide chains with minimal side reactions. For researchers and drug developers, a thorough understanding of the principles and protocols outlined in this guide is essential for leveraging the full potential of this compound in the creation of novel and effective peptide therapeutics.

References

- Google Patents. (n.d.). Method for synthesizing N-fluorene methoxycarbonyl-N-trityl-D-glutamine.

-

PubChem. (n.d.). Z-Gln(Trt)-OH. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Z-Gln(Trt)-OH [132388-60-4]. Retrieved from [Link]

-

American Elements. (n.d.). Z-Gln(Trt)-OH. Retrieved from [Link]

-

BioCrick. (n.d.). H-Gln(Trt)-OH. Retrieved from [Link]

-

GenScript. (n.d.). Fmoc-L-Gln(Trt)-OH. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Fmoc-Gln(Trt)-OH. Retrieved from [Link]

Sources

- 1. Z-Gln(Trt)-OH | C32H30N2O5 | CID 10962399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. americanelements.com [americanelements.com]

- 4. Fmoc- D -Gln(Trt)-OH 97 200623-62-7 [sigmaaldrich.com]

- 5. genscript.com [genscript.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. H-Gln(Trt)-OH | CAS:102747-84-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Fmoc- D -Gln(Trt)-OH 97 200623-62-7 [sigmaaldrich.com]

An In-Depth Technical Guide to the Strategic Use of Z-D-Gln(Trt)-OH in Peptide Research

This guide provides an in-depth exploration of N-α-Benzyloxycarbonyl-N-δ-trityl-D-glutamine (Z-D-Gln(Trt)-OH), a specialized amino acid derivative. It is intended for researchers, chemists, and drug development professionals engaged in peptide synthesis. We will dissect its molecular architecture, rationalize its application in specific synthetic strategies, and provide actionable protocols to leverage its unique properties for the creation of advanced peptide-based therapeutics and research tools.

Introduction: The Strategic Value of a Doubly Protected D-Amino Acid

In the landscape of peptide synthesis, the choice of building blocks is paramount to the success of a campaign. This compound is not a standard reagent for routine automated synthesis but rather a specialized tool for exacting applications. Its utility stems from three core features: the D-configuration of the glutamine residue, which imparts proteolytic resistance to the final peptide, and the orthogonal nature of its two protecting groups: the Benzyloxycarbonyl (Z or Cbz) group at the α-amine and the Trityl (Trt) group on the side-chain amide.

The incorporation of D-amino acids is a well-established strategy to enhance the metabolic stability and bioavailability of peptide therapeutics.[1] However, the successful assembly of these peptides requires a sophisticated protecting group strategy to prevent side reactions and ensure high purity. This guide will illuminate the specific contexts where this compound provides a distinct advantage.

Molecular Anatomy and Functional Roles

To appreciate the utility of this compound, one must understand the function of each of its components. The strategic selection of these groups allows for selective deprotection, a cornerstone of complex peptide and organic synthesis.[2]

Caption: Components of the this compound molecule.

-

D-Glutamine (D-Gln): The non-proteinogenic stereoisomer of glutamine. Its inclusion in a peptide backbone fundamentally alters the peptide's susceptibility to cleavage by endogenous proteases, thereby extending its in-vivo half-life.

-

Z-Group (Benzyloxycarbonyl): A classic amine protecting group, often employed in solution-phase peptide synthesis.[3][4] It is notably stable to the mildly basic conditions used for Fmoc group removal and the mild acidic conditions used for Trt group removal, but it can be cleaved under strong acidic conditions (e.g., HBr in acetic acid) or, more commonly, via catalytic hydrogenolysis (H₂/Pd-C).[3][5][6]

-

Trt-Group (Trityl): A bulky, acid-labile protecting group. It is essential for protecting the side-chain amide of glutamine, which is otherwise prone to undesirable side reactions like dehydration to a nitrile or pyroglutamate formation during the coupling steps of synthesis.[4][7] The Trt group is stable to bases but is readily cleaved by moderate acids such as trifluoroacetic acid (TFA).[5][8] An added benefit is that the Trt group significantly enhances the solubility of the amino acid derivative in organic solvents like dimethylformamide (DMF).[4][7][9]

Core Application: Solution-Phase Synthesis and Fragment Condensation

While modern solid-phase peptide synthesis (SPPS) predominantly relies on the Fmoc/tBu or Boc/Bzl strategies, the Z-group has limited application in iterative SPPS cycles.[4] Therefore, this compound finds its primary niche in two key areas:

-

Solution-Phase Peptide Synthesis (SPPS): In solution-phase synthesis, the Z-group is a standard temporary protecting group for the α-amine.[3] this compound can be coupled to another amino acid ester, followed by selective deprotection of either the Z-group (for N-terminal elongation) or the ester (for C-terminal elongation).

-

Protected Peptide Fragment Synthesis: This is arguably its most powerful application. This compound can be used to synthesize a fully protected peptide fragment. This fragment can then be deprotected at its C-terminus and coupled to a resin-bound peptide, or deprotected at its N-terminus for coupling in solution with another fragment. This "fragment condensation" approach is critical for the synthesis of very long or complex proteins.

The orthogonality of the protecting groups is the key enabler of these advanced strategies.

Protecting Group Orthogonality & Cleavage Strategy

The term "orthogonal" means that one protecting group can be removed under conditions that leave other protecting groups intact.[2] This allows for precise, stepwise manipulation of the molecule.

Caption: Orthogonal deprotection scheme for Z and Trt groups.

This selective deprotection is the foundation of its use in creating complex peptide architectures. For example, a researcher could synthesize a Z-protected fragment, selectively remove a C-terminal allyl ester (another orthogonal group), and couple it to a resin, all while the Trt and Z groups remain in place.

| Protecting Group | Protected Moiety | Typical Cleavage Conditions | Stability Profile |

| Z (Benzyloxycarbonyl) | α-Amine | H₂/Pd-C; HBr/AcOH; Na/liquid NH₃[3][5] | Stable to mild acid (TFA) and base (piperidine)[6] |

| Trt (Trityl) | Side-Chain Amide | Mild Acid (TFA, HBr/AcOH, HCl/MeOH)[5] | Stable to base and hydrogenolysis[2] |

Experimental Protocols

The following protocols are illustrative and should be adapted based on the specific peptide sequence and available laboratory equipment.

Protocol 1: Solution-Phase Dipeptide Synthesis: Z-D-Gln(Trt)-Ala-OMe

This protocol demonstrates a standard solution-phase coupling reaction.

Materials:

-

This compound

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or HATU

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), Anhydrous

-

N,N-Dimethylformamide (DMF), Anhydrous

-

Saturated sodium bicarbonate solution

-

1M Hydrochloric acid

-

Brine, Anhydrous magnesium sulfate

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq), H-Ala-OMe·HCl (1.1 eq), and HOBt (1.2 eq) in a minimal amount of anhydrous DMF.

-

Neutralization: Cool the mixture to 0 °C in an ice bath. Add DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt. Stir for 10 minutes.

-

Activation & Coupling: Add the coupling reagent (DCC, 1.1 eq, dissolved in DCM; or HATU, 1.1 eq) to the mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Workup:

-

If using DCC, filter off the dicyclohexylurea (DCU) byproduct.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated sodium bicarbonate (2x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude dipeptide by flash column chromatography on silica gel to yield the protected product, Z-D-Gln(Trt)-Ala-OMe.

Protocol 2: Cleavage of the Trityl Group for Side-Chain Modification

This protocol describes the selective removal of the side-chain protecting group.

Materials:

-

Protected peptide (e.g., Z-D-Gln(Trt)-Peptide)

-

Cleavage Cocktail: 95% Dichloromethane (DCM), 4% Triisopropylsilane (TIS), 1% Trifluoroacetic acid (TFA). TIS is a scavenger to trap the released trityl cations.

-

Cold diethyl ether

Procedure:

-

Dissolution: Dissolve the protected peptide in the cleavage cocktail. The volume should be sufficient to fully dissolve the peptide (e.g., 10 mL per 100 mg).

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Precipitation: Once the reaction is complete, add the solution dropwise to a flask of cold diethyl ether (at least 10x the reaction volume) with vigorous stirring.

-

Isolation: The deprotected peptide will precipitate. Collect the solid by centrifugation or filtration.

-

Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

-

Drying: Dry the final product, Z-D-Gln-Peptide, under vacuum.

Conclusion and Future Perspectives

This compound is a highly specialized building block whose value is realized in non-standard peptide synthesis strategies. Its doubly protected, orthogonal nature makes it an ideal candidate for solution-phase synthesis and, more importantly, for the convergent synthesis of large or complex peptides via fragment condensation. While not a direct participant in routine Fmoc-based SPPS, its derivatives (after selective deprotection) can be integrated into such workflows. For researchers aiming to create metabolically stable peptides with precise architectural control, understanding the strategic application of this compound is an invaluable asset in the molecular toolkit.

References

- Vertex AI Search. (2026). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Bachem. (2021). Z - Benzyloxycarbonyl.

- BenchChem. (n.d.). A Comparative Guide to Glutamine Protecting Groups in Solid-Phase Peptide Synthesis.

- AAPPTec. (n.d.).

- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.

- Suzhou Highfine Biotech. (2025). Amino protecting group—triphenylmethyl series.

- BenchChem. (n.d.). Application Notes and Protocols for Z-D-His-OH in the Synthesis of Therapeutic Peptides.

- Advanced ChemTech. (n.d.). Fmoc-Gln(Trt)-OH – Dissolves readily in peptide synthesis reagents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. bachem.com [bachem.com]

- 4. peptide.com [peptide.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 9. advancedchemtech.com [advancedchemtech.com]

Z-D-Gln(Trt)-OH molecular weight and formula

An In-Depth Technical Guide to Z-D-Gln(Trt)-OH: Properties, and Application in Peptide Synthesis

Introduction

In the intricate field of peptide and protein chemistry, the strategic use of protecting groups is fundamental to achieving the desired sequence and structure of a synthetic peptide. Among the vast arsenal of protected amino acids available to researchers, this compound, or N-α-Carbobenzyloxy-N-δ-trityl-D-glutamine, stands out as a critical building block. This derivative of D-glutamine is meticulously designed with two key protecting groups: the Benzyloxycarbonyl (Z) group at the α-amino position and the Trityl (Trt) group on the side-chain amide. This dual protection scheme offers specific advantages in peptide synthesis, particularly in preventing undesirable side reactions and enhancing the solubility of the growing peptide chain.

This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, the rationale behind its protecting group strategy, and its application in synthetic workflows. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this specialized amino acid derivative.

Core Properties of this compound

The fundamental characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source(s) |

| Chemical Formula | C₃₂H₃₀N₂O₅ | [1][2][3] |

| Molecular Weight | 522.59 g/mol | [1][3] |

| Exact Mass | 522.21547206 Da | [2] |

| CAS Number | 200625-96-3 | [1] |

| Synonyms | N-carbobenzoxy-N-trityl-D-glutamine | |

| Appearance | White to off-white powder or crystals | |

| IUPAC Name | (2R)-2-(benzyloxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid | [2] |

Chemical Structure

The structure of this compound features a D-glutamine core with the α-amino group protected by a benzyloxycarbonyl (Z) group and the side-chain amide nitrogen protected by a triphenylmethyl (trityl) group.

Caption: Chemical structure of this compound.

The Rationale for Protecting Groups in this compound

The choice of the Z and Trt protecting groups is deliberate, providing a robust strategy for incorporating D-glutamine into a peptide sequence while avoiding common side reactions.

The N-α-Benzyloxycarbonyl (Z) Group

Introduced by Bergmann and Zervas in 1932, the benzyloxycarbonyl (Z or Cbz) group is a classic urethane-type protecting group for amines.[4] Its primary advantages include:

-

Stability: The Z group is stable to a wide range of reaction conditions, including those used for peptide coupling and the basic conditions used for Fmoc group removal.

-

Cleavage: It is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C), which yields toluene and carbon dioxide as byproducts, or under strong acidic conditions (e.g., HBr in acetic acid). This cleavage mechanism is orthogonal to the acid-labile Trt and tBu groups and the base-labile Fmoc group.

The N-δ-Trityl (Trt) Group

The glutamine side chain contains a primary amide that can undergo undesirable dehydration to a nitrile derivative during the activation of the C-terminal carboxyl group for peptide coupling, especially when using carbodiimide reagents.[5] The trityl (triphenylmethyl) group is a bulky, acid-labile protecting group that effectively prevents this side reaction.[5][6] Key features of the Trt group include:

-

Steric Hindrance: The bulkiness of the three phenyl rings shields the amide nitrogen, preventing side reactions.

-

Acid Lability: The Trt group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA), which is commonly used in the final deprotection step of solid-phase peptide synthesis (SPPS).[5]

-

Enhanced Solubility: The lipophilic nature of the Trt group can improve the solubility of protected peptides in organic solvents, which is advantageous during synthesis and purification.[5]

Caption: Logic of the dual protecting group strategy.

Application in Peptide Synthesis

While the Fmoc/tBu strategy is prevalent in modern solid-phase peptide synthesis (SPPS), the Z group still finds application, particularly in solution-phase synthesis and in specific SPPS strategies where its unique cleavage conditions are advantageous. The incorporation of a Z-protected amino acid into a growing peptide chain on a solid support follows a logical, step-wise process.

Experimental Protocol: Incorporation of this compound in SPPS

This protocol outlines the general steps for coupling this compound to a resin-bound peptide chain where the N-terminal amino group has been deprotected.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Washing solvents: DMF, Dichloromethane (DCM)

Methodology:

-

Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes.

-

N-Terminal Deprotection: If the N-terminus is Fmoc-protected, it is treated with a solution of 20% piperidine in DMF to expose the free amine. The resin is then washed thoroughly with DMF and DCM.

-

Activation of this compound:

-

In a separate vessel, dissolve this compound (e.g., 3 equivalents relative to the resin loading) in DMF.

-

Add HBTU (2.9 eq.) and HOBt (3 eq.).

-

Add DIEA (6 eq.) to the solution. The solution will typically change color, indicating activation.

-

Allow the activation to proceed for 2-5 minutes.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the swelled, deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Washing: After the coupling reaction, drain the reaction vessel and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Confirmation of Coupling (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction.

-

Chain Elongation: Repeat the deprotection and coupling cycle for the subsequent amino acids in the sequence.

Sources

Introduction: The Strategic Importance of Protected Amino Acids in Peptide Synthesis

An In-Depth Technical Guide to the Synthesis and Purification of Z-D-Gln(Trt)-OH

In the intricate field of drug development and biochemical research, the precise assembly of peptides is fundamental. This process, known as peptide synthesis, relies on the use of amino acid building blocks that have been chemically modified with "protecting groups." These groups act as temporary shields, preventing unwanted side reactions and ensuring that the peptide chain is assembled in the correct sequence.

This guide focuses on a crucial, doubly protected amino acid derivative: This compound . Let's deconstruct this nomenclature:

-

D-Gln: Represents D-glutamine, the right-handed enantiomer of the naturally occurring L-glutamine.[1][2] The use of D-amino acids is a key strategy in drug design to increase the metabolic stability of peptides.

-

Z: Stands for the Benzyloxycarbonyl (or Carboxybenzyl, Cbz) group. Attached to the α-amino group of D-glutamine, this urethane-type protection is stable under a variety of conditions but can be cleanly removed by catalytic hydrogenation.[3][4][5]

-

Trt: Refers to the Triphenylmethyl (Trityl) group. This bulky, acid-labile group protects the side-chain amide of the glutamine.[6] Its primary roles are to prevent undesirable side reactions, such as dehydration to a nitrile or pyroglutamate formation, and to significantly enhance the solubility of the amino acid derivative in organic solvents used during synthesis.[7][8][9]

-

-OH: Indicates the free carboxylic acid group, which is the reactive site for coupling to the next amino acid in the peptide chain.

The strategic combination of the Z-group for N-terminal protection and the Trt-group for side-chain protection makes this compound a valuable reagent, particularly for solution-phase peptide synthesis and the creation of complex peptide fragments.

Synthetic Strategy: A Logic-Driven Approach

The synthesis of this compound is a multi-step process that demands careful control over reaction conditions to ensure high yield and purity. The most direct pathway begins with the commercially available D-glutamine. The core logic involves a sequential protection strategy: first, the α-amino group is protected, followed by the protection of the side-chain amide.

// Nodes Start [label="D-Gln-OH\n(D-Glutamine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: α-Amino Protection\n(Z-Protection)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Z-D-Gln-OH", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Step 2: Side-Chain Protection\n(Tritylation)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="this compound\n(Crude Product)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification & Analysis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PureProduct [label="Pure this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Step1 [label=" Z-Cl, Base\n (Schotten-Baumann)"]; Step1 -> Intermediate1; Intermediate1 -> Step2 [label=" Trityl Alcohol,\n Acid Catalyst"]; Step2 -> FinalProduct; FinalProduct -> Purification; Purification -> PureProduct; } dot Caption: High-level workflow for the synthesis of this compound.

An alternative, more cost-effective but lengthier route can be devised starting from D-glutamic acid.[10] This involves protecting the two carboxylic acid groups, converting the side-chain carboxyl to an amide, tritylating the new amide, and then selectively deprotecting one of the carboxyl groups.[10] This guide will focus on the more direct synthesis from D-glutamine.

Experimental Protocols: From Reagents to Product

Part 1: Synthesis of N-α-Benzyloxycarbonyl-D-glutamine (Z-D-Gln-OH)

The initial step involves the protection of the α-amino group of D-glutamine using benzyl chloroformate (Z-Cl) under Schotten-Baumann conditions. This reaction is performed in an aqueous basic medium to neutralize the HCl byproduct and keep the amino group deprotonated and nucleophilic.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Role | Key Considerations |

| D-Glutamine | 146.14 | Starting Material | Ensure high purity. |

| Sodium Carbonate (Na₂CO₃) | 105.99 | Base | Maintains alkaline pH (~9-10). |

| Benzyl Chloroformate (Z-Cl) | 170.59 | Protecting Agent | Highly reactive and corrosive; handle with care. |

| Diethyl Ether | 74.12 | Solvent | For washing/extracting organic impurities. |

| Hydrochloric Acid (HCl) | 36.46 | Acid | For product precipitation. |

Step-by-Step Procedure

-

Dissolution: Dissolve D-glutamine (1.0 eq) in a 1 M solution of sodium carbonate at 0-5 °C with vigorous stirring.

-

Protection Reaction: Slowly and simultaneously add benzyl chloroformate (1.1 eq) and a 2 M sodium carbonate solution over 1-2 hours. The key is to maintain the temperature below 5 °C and the pH between 9 and 10.

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the D-glutamine spot indicates completion.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer twice with diethyl ether to remove unreacted Z-Cl and benzyl alcohol (a common impurity).

-

Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M HCl. A white precipitate of Z-D-Gln-OH will form.

-

Isolation: Stir the suspension at 0-5 °C for 1-2 hours to complete crystallization. Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum at 40-50 °C.

Part 2: Synthesis of this compound

With the α-amino group secured, the next step is the introduction of the bulky trityl group onto the side-chain amide. This is typically achieved via an acid-catalyzed reaction with trityl alcohol.[10]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Role | Key Considerations |

| Z-D-Gln-OH | 280.28 | Starting Material | Must be thoroughly dried. |

| Trityl Alcohol | 260.33 | Tritylating Agent | |

| Glacial Acetic Acid | 60.05 | Solvent | Acts as both solvent and catalyst. |

| Sulfuric Acid (H₂SO₄) | 98.08 | Catalyst | Strong acid; handle with extreme care. |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask, suspend Z-D-Gln-OH (1.0 eq) and trityl alcohol (1.2 eq) in glacial acetic acid.

-

Catalysis: Carefully add concentrated sulfuric acid (catalytic amount, ~0.1 eq) to the suspension.

-

Heating: Heat the reaction mixture to 45-60 °C and stir for 8-24 hours.[10] The suspension should gradually become a clear solution.

-

Reaction Monitoring: Monitor the formation of the product by TLC until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into a beaker of ice water with vigorous stirring. A gummy or solid precipitate will form. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound product, often as a foam or solid.

Purification: Achieving High Purity

The crude product from the synthesis contains unreacted starting materials, by-products, and residual solvents. A robust purification strategy is essential to achieve the high purity required for peptide synthesis. Recrystallization is the most common and effective method.[11]

// Nodes Crude [label="Crude this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Dissolve [label="Dissolve in Hot Solvent\n(e.g., Isopropyl Alcohol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cool [label="Slow Cooling to\nRoom Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Crystallize [label="Further Cooling\n(0-5 °C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Filter [label="Vacuum Filtration", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash Crystals with\nCold Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Dry [label="Dry Under Vacuum", fillcolor="#F1F3F4", fontcolor="#202124"]; QC [label="Final QC Analysis\n(HPLC, NMR, MS)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Crude -> Dissolve; Dissolve -> Cool; Cool -> Crystallize; Crystallize -> Filter; Filter -> Wash; Wash -> Dry; Dry -> QC; } dot Caption: General workflow for the purification and analysis of the final product.

Recrystallization Protocol

-

Solvent Selection: Isopropyl alcohol or toluene are often effective solvents for the recrystallization of trityl-protected amino acids.[11]

-

Dissolution: Place the crude product in a flask and add the minimum amount of hot solvent (e.g., isopropyl alcohol at 50 °C) required to fully dissolve it.[11]

-

Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

-

Crystallization: Further cool the flask in an ice bath for 1-2 hours to maximize the yield of the crystalline product.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum at 50 °C to a constant weight.[11]

Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and stereochemical integrity of the final this compound product.

Summary of Analytical Techniques

| Technique | Purpose | Expected Outcome |

| HPLC | Purity Assessment | A single major peak with purity ≥98%.[12][13] |

| ¹H NMR | Structural Confirmation | Characteristic peaks for Z, Trt, and amino acid protons. |

| Mass Spec. | Molecular Weight Confirmation | A molecular ion peak corresponding to the calculated mass (522.59 g/mol ).[14] |

| Melting Point | Purity & Identity Check | A sharp, defined melting range consistent with literature values. |

| Optical Rotation | Stereochemical Integrity | A specific rotation value confirming the D-configuration. |

These techniques, used in combination, provide a comprehensive profile of the synthesized compound, ensuring it meets the stringent quality standards required for its use in research and drug development.[15][16]

Conclusion

The synthesis and purification of this compound is a well-defined process that combines fundamental principles of organic chemistry with meticulous execution. The strategic application of the Z and Trt protecting groups yields a highly valuable building block for the synthesis of custom peptides. By following robust, well-controlled protocols for synthesis, purification, and analytical validation, researchers and drug development professionals can produce high-quality this compound, enabling the advancement of peptide-based therapeutics and diagnostics.

References

- Google Patents. Method for synthesizing N-fluorene methoxycarbonyl-N-trityl-D-glutamine. CN100593536C.

-

PubMed. Protection of asparagine and glutamine during N alpha-Bpoc-based solid-phase peptide synthesis. Int J Pept Protein Res. 1996 Mar;47(3):209-13. Available from: [Link].

-

PubMed. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. Pept Res. 1992 May-Jun;5(3):145-7. Available from: [Link].

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link].

- Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. John Wiley & Sons, Ltd.

-

Glen Research. Glen Report 21.19: Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. Available from: [Link].

-

PubMed Central. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. Bioorg Med Chem Lett. 2008 Aug 1;18(15):4443-7. Available from: [Link].

-

Organic Chemistry Portal. Trityl Protection. Available from: [Link].

-

Aapptec Peptides. Z-Gln(Trt)-OH [132388-60-4]. Available from: [Link].

- Google Patents. Protecting groups for asparagine and glutamine in peptide synthesis. EP0292228A2.

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. AJPAMC 2(2), 2014, 53-61. Available from: [Link].

-

Organic & Biomolecular Chemistry. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. Org. Biomol. Chem., 2016,14, 857-860. Available from: [Link].

-

University of Groningen. Application of the Trityl Group in Peptide Chemistry. Available from: [Link].

-

Capot Chemical. 2650-64-8 | N-Benzyloxycarbonyl-L-glutamine. Available from: [Link].

-

PubMed Central. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Pharmaceutics. 2021 May; 13(5): 725. Available from: [Link].

-

PubChem. D-Glutamine. Available from: [Link].

-

PubMed. Analytical techniques for characterization of biological molecules - proteins and aptamers/oligonucleotides. Bioanalysis. 2019 Jan;11(2):103-117. Available from: [Link].

-

CEM Corporation. Fmoc-Gln(Trt)-OH. Available from: [Link].

- Google Patents. Method for purifying L-glutamine. US4966994A.

-

Cleveland Clinic. Glutamine: What It Is, Benefits & Side Effects. Available from: [Link].

-

Siddhi Vinayaka Spechem Private Limited. Z L Glutamine/Cbz-Gln-OH. Available from: [Link].

-

PubMed Central. Structure-Affinity Relationships of Glutamine Mimics Incorporated into Phosphopeptides Targeted to the SH2 Domain of Signal Transducer and Activator of Transcription 3. J Med Chem. 2008 Jun 26; 51(12): 3499–3512. Available from: [Link].

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. D-Glutamine | C5H10N2O3 | CID 145815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 6610-42-0: Benzyloxycarbonyl-L-glutaminylglycine [cymitquimica.com]

- 4. N-Carbobenzyloxy-L-glutamine | 2650-64-8 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. advancedchemtech.com [advancedchemtech.com]

- 10. CN100593536C - Method for synthesizing N-fluorene methoxycarbonyl-N-trityl-D-glutamine - Google Patents [patents.google.com]

- 11. ajpamc.com [ajpamc.com]

- 12. Fmoc-D-Gln(Trt)-OH Novabiochem 200623-62-7 [sigmaaldrich.com]

- 13. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 14. appchemical.com [appchemical.com]

- 15. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analytical techniques for characterization of biological molecules - proteins and aptamers/oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Z-D-Gln(Trt)-OH in Organic Solvents

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of N-α-benzyloxycarbonyl-N-γ-trityl-D-glutamine (Z-D-Gln(Trt)-OH), a critical building block in peptide synthesis and drug development. This document explores the physicochemical properties of this compound that govern its solubility, offers a qualitative overview of its solubility in common organic solvents, and presents a detailed, field-proven experimental protocol for determining its thermodynamic solubility. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the use of this reagent in their synthetic workflows.

Introduction: The Critical Role of Solubility in Synthesis

This compound is a protected amino acid derivative widely utilized in solid-phase and solution-phase peptide synthesis. The successful incorporation of this and similar building blocks is fundamentally dependent on their solubility in the reaction medium. Poor solubility can lead to incomplete reactions, challenging purification, and ultimately, lower yields and purity of the target peptide. Understanding and predicting the solubility of this compound is therefore not merely a matter of convenience but a critical parameter for process optimization and reproducibility. This guide provides the foundational knowledge and practical methodologies to effectively manage the solubility of this key synthetic intermediate.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses distinct structural features that dictate its behavior in various solvents.

-

Molecular Formula: C₃₂H₃₀N₂O₅[1]

-

Molecular Weight: Approximately 522.6 g/mol [1]

-

Core Structure: A D-glutamine core, providing a hydrophilic carboxylic acid group and an amide side chain.

-

Protecting Groups:

-

Benzyloxycarbonyl (Z-group): An N-terminal protecting group that introduces aromatic character and hydrophobicity.

-

Trityl (Trt-group): A bulky and highly hydrophobic protecting group on the side-chain amide.

-

The presence of the large, nonpolar Z and Trityl groups are the dominant factors influencing the solubility profile of this compound. These groups significantly increase the molecule's overall hydrophobicity, making it poorly soluble in aqueous solutions but more amenable to dissolution in organic solvents. The bulky nature of the trityl group can also sterically hinder intermolecular interactions that might otherwise lead to aggregation and reduced solubility in certain solvents.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting solubility. For this compound, its solubility in a given organic solvent is determined by the balance of intermolecular forces between the solute and the solvent molecules.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): These solvents are highly effective at solvating protected amino acids[2]. They possess a high dipole moment and can engage in dipole-dipole interactions with the polar functionalities of this compound (the carboxylic acid and amide groups). Furthermore, their ability to disrupt the aggregation of hydrophobic protecting groups contributes to enhanced solubility[3]. Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are standard solvents in peptide synthesis, in part due to their excellent solvating properties for protected amino acids[4]. Adding a small amount of a stronger solvent like Dimethyl Sulfoxide (DMSO) to DMF can further enhance solubility[5].

-

Chlorinated Solvents (e.g., DCM, Chloroform): Dichloromethane (DCM) and chloroform are less polar than the aprotic polar solvents but are still effective for many protected amino acids due to their ability to solvate the hydrophobic Z and Trityl groups. The related compound H-Gln(Trt)-OH is known to be soluble in chloroform and dichloromethane[6].

-

Ethers (e.g., THF, Dioxane): Tetrahydrofuran (THF) and dioxane have moderate polarity and can be suitable solvents, although they are generally less effective than DMF or DMSO for highly functionalized and potentially aggregating protected amino acids.

-

Alcohols (e.g., Methanol, Ethanol): While the carboxylic acid group can form hydrogen bonds with alcohols, the large hydrophobic moieties of this compound typically limit its solubility in these more polar, protic solvents.

Qualitative Solubility Profile of this compound

While precise quantitative solubility data for this compound is not extensively published, a qualitative profile can be constructed based on the behavior of structurally similar protected amino acids and general principles of solubility.

| Solvent | Abbreviation | Type | Predicted Solubility | Rationale |

| N,N-Dimethylformamide | DMF | Polar Aprotic | Soluble | A standard and effective solvent for peptide synthesis, known to dissolve a wide range of protected amino acids. |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Soluble | A very strong polar aprotic solvent, often used for compounds with low solubility in other organic solvents. |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Soluble | A highly effective solvating agent for protected peptides, often used as an alternative to DMF. |

| Dichloromethane | DCM | Chlorinated | Soluble | Good for solvating hydrophobic protecting groups. |

| Chloroform | Chlorinated | Soluble | Similar to DCM, effective for hydrophobic compounds. | |

| Tetrahydrofuran | THF | Ether | Sparingly Soluble | Moderate polarity may be less effective at solvating the entire molecule compared to DMF or DMSO. |

| Acetonitrile | ACN | Nitrile | Sparingly Soluble | Its polarity may not be optimal for dissolving compounds with large hydrophobic groups. |

| Methanol / Ethanol | MeOH / EtOH | Alcohol | Poorly Soluble | The high polarity and hydrogen-bonding network of alcohols are generally not conducive to solvating large, hydrophobic molecules. |

| Water | Aqueous | Insoluble | The high hydrophobicity of the Z and Trityl groups prevents dissolution in water. |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The "shake-flask" method is a widely recognized and reliable approach for determining the thermodynamic (or equilibrium) solubility of a compound[7][8][9].

Workflow for Thermodynamic Solubility Determination

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

Materials and Equipment:

-

This compound

-

High-purity organic solvents

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, compatible with organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation:

-

Add an excess amount of this compound to a glass vial. The excess is crucial to ensure that a saturated solution is achieved. A visual confirmation of undissolved solid should be present at the end of the experiment.

-

Pipette a precise volume of the desired organic solvent into the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed.

-

Agitate the mixture for a sufficient period to reach equilibrium. This is typically 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau[7].

-

-

Sample Separation:

-

Once equilibrium is reached, remove the vial from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of particulate matter, centrifuge the vial at a moderate speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a standard curve of this compound in the same solvent with known concentrations.

-

Accurately dilute the filtered sample with a suitable solvent (often the HPLC mobile phase) to a concentration that falls within the range of the standard curve.

-

Analyze the diluted sample and the standards using a validated HPLC method. HPLC is preferred over UV-Vis spectroscopy as it can separate the analyte from any potential impurities or degradation products[9].

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the standard curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Conclusion and Best Practices

The solubility of this compound is dominated by its large, hydrophobic benzyloxycarbonyl and trityl protecting groups. This leads to good solubility in polar aprotic and chlorinated organic solvents such as DMF, DMSO, NMP, and DCM, and poor solubility in aqueous and alcoholic solvents. For practical applications in peptide synthesis, DMF or NMP are excellent first choices. When solubility challenges arise, the addition of DMSO or the use of solvent mixtures can be effective strategies. For precise quantification, the shake-flask method provides a reliable and reproducible means of determining thermodynamic solubility. Adherence to a rigorous experimental protocol, including confirmation of equilibrium and proper sample analysis by HPLC, will ensure the generation of high-quality, trustworthy solubility data, enabling more robust and efficient synthetic processes.

References

- BenchChem. (n.d.). Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF.

- Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732.

- World Health Organization. (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019.

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Nishiuchi, Y., Inui, T., Nishio, H., Bódi, J., Kimura, T., Tsuji, F., & Sakakibara, S. (1998). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. Peptide Science, 36(4), 277-280.

- Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Pacini, L., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis.

- Babu, R., et al. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 16(4), 6-11.

- Hirano, A., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 689240.

- USP. (2016). <1236> Solubility Measurements. USP-NF.

- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.

- Shimadzu. (n.d.). Analytical Methods for Amino Acids.

-

Z-Gln(Trt)-OH [132388-60-4]. Aapptec Peptides. Retrieved from [Link]

-

Z-Gln(Trt)-OH. PubChem. National Institutes of Health. Retrieved from [Link]

-

N-D-Trityl-L-glutamine. ChemBK. Retrieved from [Link]

- Leron, R. B., & Chen, C.-C. (2016). Solubility of Nutraceutical Compounds in Generally Recognized as Safe Solvents at 298 K.

Sources

- 1. Z-Gln(Trt)-OH | C32H30N2O5 | CID 10962399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. H-Gln(Trt)-OH | 102747-84-2 [chemicalbook.com]

- 7. who.int [who.int]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. dissolutiontech.com [dissolutiontech.com]

stability of Z-D-Gln(Trt)-OH under different conditions

<-4>

Executive Summary

Z-D-Gln(Trt)-OH is a critical building block in modern peptide synthesis, prized for its dual-protecting group strategy that facilitates controlled, sequential peptide elongation. The Nα-benzyloxycarbonyl (Z) group and the side-chain trityl (Trt) group offer orthogonal protection, enhancing solubility and preventing undesirable side reactions. However, the efficacy of this reagent is intrinsically linked to its chemical stability under the diverse conditions encountered during synthesis, purification, and storage. This guide provides a comprehensive technical overview of the stability profile of this compound, detailing its behavior under various pH, temperature, and solvent conditions. We elucidate the primary degradation pathways, including acid-catalyzed detritylation and pyroglutamate formation, and offer field-proven protocols for stability assessment and optimal handling. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to maximize the utility and integrity of this compound in their synthetic workflows.

Introduction: The Strategic Importance of this compound in Peptide Chemistry

In the intricate field of peptide synthesis, the selection of appropriately protected amino acid derivatives is paramount to achieving high-yield, high-purity target molecules. This compound, a D-glutamine derivative, is a specialized reagent designed for strategic incorporation into peptide sequences. Its utility is defined by its two key protecting groups:

-

Nα-Benzyloxycarbonyl (Z or Cbz) Group: Introduced by Bergmann and Zervas, the Z-group is a cornerstone of peptide chemistry.[1] It is stable under a wide range of conditions but can be selectively removed, most commonly via catalytic hydrogenolysis or under strongly acidic conditions (e.g., HBr in acetic acid).[1][2][3] This stability profile allows for its use in both solution-phase and certain solid-phase strategies.

-

Nδ-Trityl (Trt) Group: The bulky trityl group serves two essential functions. First, it protects the side-chain amide of glutamine, preventing potential side reactions like dehydration to a nitrile during activation steps.[4] Second, it significantly enhances the solubility of the amino acid derivative in common organic solvents like dimethylformamide (DMF), which is a major advantage over unprotected Fmoc-Gln-OH.[4][5] The Trt group is highly acid-labile, meaning it can be cleaved under mild acidic conditions that leave other protecting groups, like Z or Fmoc, intact.[5][6]

The D-configuration of the amino acid is crucial for designing peptides with modified biological activity, increased proteolytic resistance, or specific conformational constraints. Understanding the stability of this compound is not merely an academic exercise; it is a practical necessity to prevent the introduction of impurities, ensure accurate stoichiometry, and guarantee the fidelity of the final peptide product.

Physicochemical Properties and Recommended Storage

Proper handling begins with a fundamental understanding of the reagent's properties.

| Property | Value | Source |

| Chemical Name | Nα-Benzyloxycarbonyl-Nδ-trityl-D-glutamine | N/A |

| Synonyms | This compound, Cbthis compound | [7] |

| CAS Number | 132388-60-4 (L-form) | [7] |

| Molecular Formula | C₃₂H₃₀N₂O₅ | [7] |

| Molecular Weight | 522.6 g/mol | [7] |

| Appearance | White to off-white powder | |

| Solubility | Good solubility in DMF and other common organic solvents | [4][5] |

Recommended Storage Conditions

To ensure long-term integrity, this compound, like most protected amino acids, must be stored with care.

-

Long-Term Storage: For periods longer than a month, the lyophilized powder should be stored in a tightly sealed container at -20°C, protected from light and moisture.[8][9]

-

Short-Term Storage: For temporary storage, refrigeration at 2-8°C is adequate.[8]

-

Handling: Before opening, the container must be allowed to warm to room temperature in a desiccator.[10] This critical step prevents atmospheric moisture from condensing on the cold powder, which can initiate hydrolysis and degradation.[10][11]

Core Stability Analysis: Degradation Under Stress

The stability of this compound is dictated by the lability of its protecting groups and the intrinsic reactivity of the glutamine residue.

pH-Dependent Stability

The molecule's stability is most profoundly influenced by pH.

-

Acidic Conditions (pH < 4): this compound is highly sensitive to acidic conditions. The primary degradation pathway is the rapid cleavage of the side-chain trityl group .[6] The mechanism proceeds via protonation of the amide nitrogen followed by the departure of the highly stable triphenylmethyl (trityl) cation.[12] Stronger acids, such as trifluoroacetic acid (TFA), will cleave the Trt group almost instantaneously, which is a feature exploited for deprotection in peptide synthesis.[5] Even milder acids like 50% aqueous acetic acid can remove the Trt group.[6] The Nα-Z group is generally stable to these mild acidic conditions but can be cleaved by strong, non-aqueous acids like HBr in acetic acid.[2]

-

Neutral Conditions (pH 5-7): The molecule exhibits its maximum stability in a slightly acidic to neutral pH range.[13][14] However, even under these conditions, a slow, temperature-dependent degradation can occur. The primary concern is the intramolecular cyclization of the D-glutamine residue to form a pyroglutamate (pGlu) derivative.[15][16] This reaction involves the nucleophilic attack of the Nα-amino group on the side-chain amide, eliminating ammonia.[15]

-

Basic Conditions (pH > 8): The compound is relatively stable under mild basic conditions. The Trt and Z groups are generally resistant to base.[1][6] However, strong basic conditions should be avoided as they can promote racemization and other side reactions.

Thermal and Solvent Effects

-

Temperature: Increased temperature significantly accelerates the rate of all degradation pathways, particularly the formation of pyroglutamate.[15][16] Therefore, reactions should be conducted at controlled temperatures, and long-term storage in solution, even at 4°C, is not recommended.[9] For maximum stability, solutions should be prepared fresh or flash-frozen as single-use aliquots and stored at -20°C or below.[9][10]

-

Solvents: In its solid, lyophilized form, the compound is stable.[9] In common peptide synthesis solvents like DMF or NMP, it is stable for typical reaction times. However, prolonged storage in any solution is discouraged due to the risk of degradation.[8][10]

Primary Degradation Pathways and Mechanisms

Two primary degradation pathways compromise the integrity of this compound. Understanding these mechanisms is key to mitigating their occurrence.

Pathway 1: Acid-Catalyzed Detritylation

This is the most significant degradation route under acidic conditions. The extreme lability of the Trt group is due to the formation of the resonance-stabilized trityl carbocation upon cleavage.

Caption: Mechanism of acid-catalyzed side-chain detritylation.

Pathway 2: Pyroglutamate (pGlu) Formation

This intramolecular cyclization is a common side reaction for N-terminal glutamine residues, especially during synthesis, storage in solution, or purification.[15][17] It is catalyzed by both acid and heat.[15]

Caption: Mechanism of intramolecular cyclization to form pyroglutamate.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound and monitor for potential degradation, a stability-indicating analytical method is essential. Forced degradation studies are performed to demonstrate that the analytical method can separate the intact molecule from its potential degradation products.[18][19][20]

Forced Degradation Study Workflow

A forced degradation study intentionally stresses the sample to generate degradation products, thereby validating the analytical method's specificity.[19][21]

Caption: Workflow for a forced degradation study of this compound.

Protocol: Stability-Indicating RP-HPLC Method

This method is designed to separate the parent compound from its primary degradants, Z-D-Gln-OH and Z-D-pGlu(Trt)-OH.

1. Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector and Mass Spectrometer (MS).[22][23]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

2. Mobile Phases:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 220 nm and 254 nm.

-

Injection Volume: 10 µL.

-

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 20.0 | 90 |

| 25.0 | 90 |

| 25.1 | 30 |

| 30.0 | 30 |

4. Sample Preparation:

-

Dilute samples from the forced degradation study with Mobile Phase A to a final concentration of approximately 0.1 mg/mL.

5. Expected Elution Profile:

-

Z-D-Gln-OH: The most polar compound, expected to elute earliest due to the loss of the very hydrophobic Trt group.

-

This compound (Parent): Elutes after Z-D-Gln-OH.

-

Z-D-pGlu(Trt)-OH: The pyroglutamate derivative is typically more hydrophobic than the parent compound due to the loss of the free amine and will likely elute slightly later.

6. System Suitability:

-

Inject a standard mixture to ensure adequate resolution (>2.0) between the parent peak and known degradant peaks.

-

Tailing factor for the parent peak should be < 2.0.

Conclusion and Best Practices

The chemical stability of this compound is a critical parameter that directly impacts the success of peptide synthesis. While robust under optimal conditions, it is susceptible to degradation via two primary pathways: rapid, acid-catalyzed cleavage of the side-chain trityl group and slower, temperature- and acid-promoted cyclization to a pyroglutamate derivative.

To maximize the integrity and performance of this vital reagent, researchers should adhere to the following best practices:

-

Store Properly: Always store the lyophilized solid at -20°C or below, sealed tightly and protected from light and moisture.[8][9]

-

Handle with Care: Equilibrate the container to room temperature in a desiccator before opening to prevent moisture contamination.[10]

-

Use Fresh Solutions: Prepare solutions immediately before use. Avoid storing the compound in solution for extended periods. If necessary, flash-freeze single-use aliquots.[10]

-

Control Reaction Conditions: Be mindful of the pH and temperature of reaction mixtures. Avoid unnecessary exposure to acidic conditions unless detritylation is the intended outcome.

-

Verify Purity: Routinely verify the purity of the reagent using a qualified stability-indicating HPLC method, especially for starting material that has been stored for a long time.

By implementing these strategies, scientists can ensure the reliability of this compound, leading to higher purity synthetic peptides and more reproducible scientific outcomes.

References

- AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.

- BenchChem. (2025). The Formation and Impact of Pyroglutamic Acid in Peptides: A Technical Guide for Researchers and Drug Development Professionals.

- BenchChem. (2025). Pyroglutamic Acid Derivatives in Peptide Synthesis: A Comparative Guide.

- Wessjohann, L. A., et al. (2004). Pyroglutamic Acid Peptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.

- GL Biochem. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- Fundação de Amparo à Pesquisa do Estado de São Paulo. (2023, November 1). Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases. EurekAlert!.

- Suzhou Highfine Biotech. (2025, July 11). Amino protecting group—triphenylmethyl series.

- CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies.

- BenchChem. (n.d.). Best Practices for Storing Peptides: Maximizing Stability and Potency.

- Alsante, K. M., et al. (2011). Forced Degradation Studies for Biopharmaceuticals.

- Alfa Chemistry. (n.d.). Analysis And Detection Of Protected Amino Acids.

- Bachem. (n.d.). Handling and Storage Guidelines for Peptides.

- GenScript. (n.d.). Peptide Storage and Handling Guidelines.

- Gurrath, M., Muller, G., & Podlech, J. (2004). Protection of Functional Groups. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.

- Wang, W., & Wang, Y. J. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Zhang, L., et al. (2018).

- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.

- Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides.

- Romanova, E. V., et al. (2008). Formation of N-pyroglutamyl peptides from N-Glu and N-Gln precursors in Aplysia neurons. PubMed.

- Organic Chemistry Portal. (n.d.). Protective Groups - Stability.

- Alfa Chemistry. (n.d.). Validation Of Protected Amino Acid Analysis Methods.

- BenchChem. (2025, December). Application Notes and Protocols for the Removal of the Cbz Protecting Group.

- Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups.

- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.

- Derks, R. J., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.

- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- Aapptec Peptides. (n.d.). Z-Gln(Trt)-OH [132388-60-4].

- Agilent. (n.d.). Amino Acid Analysis.

- Shimadzu. (n.d.). Analytical Methods for Amino Acids.

- Ulkoski, D. (n.d.). A Dangerous Polymer: Organic Synthesis of Poly(Glutamine). LOUIS - UAH.

- Organic Chemistry Portal. (n.d.). Tritylamines.

- Sigma-Aldrich. (n.d.). Fmoc-Gln(Trt)-OH.

- MedchemExpress. (n.d.). Fmoc-Gln(Trt)-OH | Glutamine Derivative.

- Oliyai, C., & Borchardt, R. T. (1994). Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. Pharmaceutical Research.

- Advanced ChemTech. (n.d.). Fmoc-Gln(Trt)-OH – Dissolves readily in peptide synthesis reagents.

- PubChem. (n.d.). (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid.

- Kang, J. S., & Lee, C. K. (1999). Degradation kinetics of L-glutamine in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis.

- Lynn, M. J., et al. (2018). Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. Analytical Chemistry.

- CEM Corporation. (n.d.). Fmoc-Gln(Trt)-OH.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. peptide.com [peptide.com]

- 6. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. genscript.com [genscript.com]

- 10. bachem.com [bachem.com]

- 11. peptide.partners [peptide.partners]

- 12. total-synthesis.com [total-synthesis.com]

- 13. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 19. biopharminternational.com [biopharminternational.com]

- 20. biopharminternational.com [biopharminternational.com]

- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. alfachemic.com [alfachemic.com]

- 23. agilent.com [agilent.com]

A Technical Guide to the Strategic Use of Z and Trt Protecting Groups in Z-D-Gln(Trt)-OH for Advanced Peptide Synthesis

Introduction: The Imperative of Precision in Peptide Synthesis

In the synthesis of peptides for research and therapeutic development, the precise assembly of amino acids is of utmost importance. Unwanted side reactions can compromise the integrity and purity of the final product.[1] Protecting groups are essential tools that temporarily block reactive functional groups on amino acids, ensuring that peptide bonds form only at the desired locations.[1] The strategic selection and use of these groups are fundamental to successful peptide synthesis.[2]

This guide provides an in-depth analysis of the functions of the benzyloxycarbonyl (Z) and trityl (Trt) protecting groups in the context of Z-D-Gln(Trt)-OH, a crucial building block for incorporating D-glutamine into a peptide sequence. We will explore the chemical principles behind each protecting group, their synergistic relationship, and provide practical, field-proven protocols for their selective removal.

Chapter 1: The Benzyloxycarbonyl (Z) Group: A Classic Approach to N-Terminal Protection